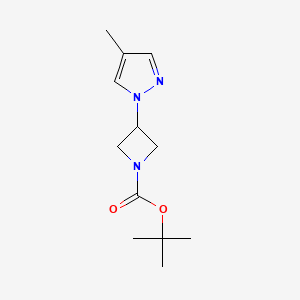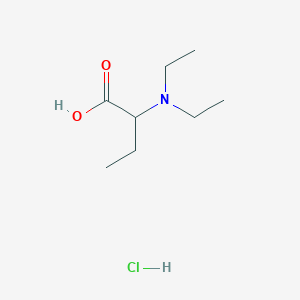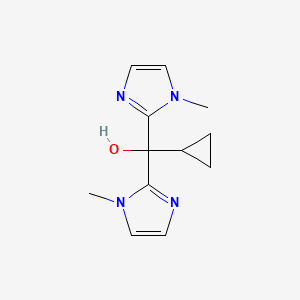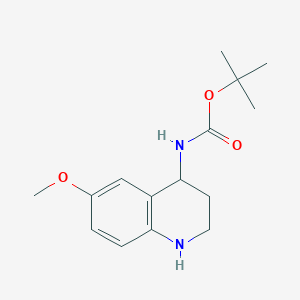![molecular formula C10H9NO3S B1373670 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid CAS No. 1240529-53-6](/img/structure/B1373670.png)
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Übersicht
Beschreibung
“2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a thiophene-based analog, which are known to be of interest to many scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid” consists of a thiophene ring, an oxazole ring, and an acetic acid group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid” are not detailed in the literature, thiophene derivatives are known to undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Compounds containing the thiophen-3-yl-1,3-oxazol-4-yl moiety, like 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid, have been synthesized and studied for their physical and chemical properties. These compounds are noted for their potential in showing various biological activities such as analgesic, neuroleptic, and anti-inflammatory effects, as well as their use in further synthesis of amides and other complex structures (Salionov, 2015).
Antimicrobial Applications
- Studies have shown that derivatives containing the thiophen-3-yl-1,3-oxazol-4-yl structure exhibit promising antimicrobial and antifungal activities. This includes the development of novel compounds with potential applications in treating bacterial and fungal infections (Wujec et al., 2004).
Molecular Structure and Stability
- Research has been conducted on the mass spectrometric fragmentation patterns of molecules containing the thiophen-3-yl-1,3-oxazol-4-yl group. This includes studies on the fragmentation of the molecule under various conditions, which is crucial for understanding the stability and behavior of these compounds in different environments (Salionov et al., 2015).
Novel Synthesis Methods
- Innovative methods for synthesizing 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid derivatives have been explored. These methods are important for creating new drugs and biological compounds with improved efficacy and lower toxicity (El-Ahl, 2000).
Zukünftige Richtungen
Thiophene-based analogs, such as “2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels, leading to their use as anesthetics .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives have been associated with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)11-10(14-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWGLCHQTGQZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)


![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)






![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
